molecular formula C23H18N4O3S B3297276 4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895431-07-9

4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B3297276
CAS RN: 895431-07-9
M. Wt: 430.5 g/mol
InChI Key: CAGCCZDWGKZGHG-UHFFFAOYSA-N
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Description

4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is not fully understood. However, it has been found to have activity against certain enzymes and receptors in the body, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide has various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as activity against certain cancer cells. It has also been found to have potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its potential therapeutic applications. It has also been found to be relatively easy to synthesize, which makes it a useful compound for research. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on 4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide. Some of these include further studies on its potential therapeutic applications, as well as its mechanism of action. It may also be useful to study the compound's toxicity and potential side effects in more detail. Additionally, research could be done on the synthesis of related compounds and their potential applications.

Scientific Research Applications

4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential applications in various fields of scientific research. One of the main areas of research is medicinal chemistry, where this compound has been found to have potential as a drug candidate for the treatment of various diseases. It has also been studied for its potential applications in biochemistry and pharmacology.

properties

IUPAC Name

4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-29-18-9-10-19(30-2)21-20(18)26-23(31-21)27(14-16-4-3-11-25-13-16)22(28)17-7-5-15(12-24)6-8-17/h3-11,13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGCCZDWGKZGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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